REACTION_CXSMILES
|
[C:1]([C:9]1[N:13]2[CH2:14][CH2:15][C:16](C(OC)=O)([C:17]([O:19]C)=[O:18])[C:12]2=[C:11](Br)[CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO.O>[C:1]([C:9]1[N:13]2[CH2:14][CH2:15][CH:16]([C:17]([OH:19])=[O:18])[C:12]2=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC(=C2N1CCC2(C(=O)OC)C(=O)OC)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature in an argon atmosphere for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50% aqueous methanol (125 ml)
|
Type
|
ADDITION
|
Details
|
magnesium oxide (1.0 g) and 5% palladium on charcoal (0.400 g) were added
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
A sample withdrawn at this time
|
Type
|
ADDITION
|
Details
|
is added during the analytical process
|
Type
|
FILTRATION
|
Details
|
) The rest of the solution was filtered through celite
|
Type
|
FILTRATION
|
Details
|
the solid filter cake
|
Type
|
WASH
|
Details
|
was washed well with methanol and water
|
Type
|
CUSTOM
|
Details
|
Evaporation of most of the methanol
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with an additional quantity (150 ml) of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C2N1CCC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:9]1[N:13]2[CH2:14][CH2:15][C:16](C(OC)=O)([C:17]([O:19]C)=[O:18])[C:12]2=[C:11](Br)[CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO.O>[C:1]([C:9]1[N:13]2[CH2:14][CH2:15][CH:16]([C:17]([OH:19])=[O:18])[C:12]2=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC(=C2N1CCC2(C(=O)OC)C(=O)OC)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature in an argon atmosphere for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50% aqueous methanol (125 ml)
|
Type
|
ADDITION
|
Details
|
magnesium oxide (1.0 g) and 5% palladium on charcoal (0.400 g) were added
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
A sample withdrawn at this time
|
Type
|
ADDITION
|
Details
|
is added during the analytical process
|
Type
|
FILTRATION
|
Details
|
) The rest of the solution was filtered through celite
|
Type
|
FILTRATION
|
Details
|
the solid filter cake
|
Type
|
WASH
|
Details
|
was washed well with methanol and water
|
Type
|
CUSTOM
|
Details
|
Evaporation of most of the methanol
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with an additional quantity (150 ml) of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C2N1CCC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:9]1[N:13]2[CH2:14][CH2:15][C:16](C(OC)=O)([C:17]([O:19]C)=[O:18])[C:12]2=[C:11](Br)[CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO.O>[C:1]([C:9]1[N:13]2[CH2:14][CH2:15][CH:16]([C:17]([OH:19])=[O:18])[C:12]2=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC(=C2N1CCC2(C(=O)OC)C(=O)OC)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature in an argon atmosphere for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50% aqueous methanol (125 ml)
|
Type
|
ADDITION
|
Details
|
magnesium oxide (1.0 g) and 5% palladium on charcoal (0.400 g) were added
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
A sample withdrawn at this time
|
Type
|
ADDITION
|
Details
|
is added during the analytical process
|
Type
|
FILTRATION
|
Details
|
) The rest of the solution was filtered through celite
|
Type
|
FILTRATION
|
Details
|
the solid filter cake
|
Type
|
WASH
|
Details
|
was washed well with methanol and water
|
Type
|
CUSTOM
|
Details
|
Evaporation of most of the methanol
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with an additional quantity (150 ml) of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C2N1CCC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |